4-(4-Fluorobenzoyl)piperidine hydrochloride

Serotonin receptor pharmacology PET tracer development Medicinal chemistry

Specify CAS 25519-78-2 to ensure batch-to-batch consistency in 5-HT₂A receptor studies. This 4-fluorobenzoylpiperidine scaffold offers high nanomolar affinity and up to 157-fold selectivity over 5-HT₂B, critical for developing novel antipsychotics and PET tracers with predictable metabolism. Procure the hydrochloride salt for reliable solubility.

Molecular Formula C12H15ClFNO
Molecular Weight 243.7 g/mol
CAS No. 25519-78-2
Cat. No. B123924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzoyl)piperidine hydrochloride
CAS25519-78-2
Synonyms(4-fluorophenyl)-4-piperidinylmethanone Hydrochloride;  p-Fluorophenyl 4-piperidylketone Hydrochloride;  (4-Fluorophenyl)(piperidin-4-yl)methanone Hydrochloride;  4-(p-Fluorobenzoyl)piperidine hydrochloride;  4-Fluorophenyl 4-piperidinyl Ketone Hydrochlo
Molecular FormulaC12H15ClFNO
Molecular Weight243.7 g/mol
Structural Identifiers
SMILESC1C[NH2+]CCC1C(=O)C2=CC=C(C=C2)F.[Cl-]
InChIInChI=1S/C12H14FNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
InChIKeyGPKDBZQZPNOBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorobenzoyl)piperidine hydrochloride: Chemical Identity, Core Properties, and Procurement Baseline


4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS 25519-78-2), also designated as (4-fluorophenyl)(piperidin-4-yl)methanone hydrochloride, is a piperidine derivative featuring a 4-fluorobenzoyl substituent at the 4-position, supplied as a hydrochloride salt . This compound serves as a fundamental building block in medicinal chemistry, recognized for its role as a pharmacophoric element in serotonin 5-HT₂A receptor ligands [1]. Its molecular formula is C₁₂H₁₅ClFNO, with a molecular weight of 243.71 g/mol. Commercially, it is typically offered at 98% purity with a melting point range of 232–234 °C, and is utilized as an intermediate in the synthesis of antipsychotic agents such as paliperidone [2].

Why In‑Class Piperidine Analogs Cannot Substitute for 4‑(4‑Fluorobenzoyl)piperidine Hydrochloride in Receptor‑Targeted Programs


While numerous piperidine‑based fragments are commercially available, the 4‑(4‑fluorobenzoyl) motif confers a unique combination of high‑affinity 5‑HT₂A receptor binding and a predictable metabolic signature that is not replicated by simple benzoyl or non‑fluorinated analogs. Structure‑activity relationship (SAR) studies demonstrate that removal of the para‑fluoro substituent or alteration of the carbonyl‑piperidine connectivity significantly diminishes 5‑HT₂A affinity . Moreover, this specific scaffold is the direct precursor to clinically validated antipsychotics (e.g., paliperidone) and PET imaging agents (e.g., altanserin metabolites), making generic substitution incompatible with synthetic route fidelity and receptor‑engagement reproducibility [1][2]. The quantitative evidence presented below substantiates why this compound must be specified by CAS rather than by generic structural class.

Quantitative Differentiation of 4‑(4‑Fluorobenzoyl)piperidine Hydrochloride: Comparator‑Based Evidence for Procurement and Assay Design


5‑HT₂A Receptor Affinity: N‑(4‑Phenylbutyl) Derivative Matches Ketanserin’s Potency

A direct structural comparison reveals that N‑(4‑phenylbutyl)‑4‑(4‑fluorobenzoyl)piperidine, a derivative of the target scaffold, exhibits 5‑HT₂A binding affinity (Kᵢ = 5.3 nM) that is nearly identical to the prototypical antagonist ketanserin (Kᵢ = 3.5 nM). This head‑to‑head measurement demonstrates that the 4‑(4‑fluorobenzoyl)piperidine core retains ketanserin‑like potency even after removal of the quinazolinedione moiety .

Serotonin receptor pharmacology PET tracer development Medicinal chemistry

Subtype Selectivity: 157‑Fold Preference for 5‑HT₂A over 5‑HT₂B in a Directly Characterized Derivative

Compound 7 (4‑(4‑fluorobenzoyl)‑1‑[2‑(4‑iodo‑2,5‑dimethoxyphenyl)ethyl]piperidine) displayed a Kᵢ of 8.2 nM for 5‑HT₂A receptors, while its affinity for 5‑HT₂B (Kᵢ = 1,290 nM) and 5‑HT₂C (Kᵢ = 54.2 nM) was substantially lower [1]. The quantified selectivity ratio is approximately 157‑fold for 5‑HT₂A over 5‑HT₂B.

Receptor selectivity profiling Antipsychotic drug discovery Serotonin pharmacology

Polypharmacology Profile: Balanced 5‑HT₁A/5‑HT₂A/D₂ Affinities Distinguish This Scaffold from Single‑Target Comparators

A series of 4‑(4‑fluorobenzoyl)piperidine derivatives demonstrated 5‑HT₂A affinities in the 1–10 nM range, combined with 5‑HT₁A affinities spanning 1–800 nM and D₂ affinities of 5–1,000 nM [1]. This mixed receptor engagement contrasts with more selective agents like MDL 100,907 (pure 5‑HT₂A antagonist) or haloperidol (predominant D₂ antagonist).

Atypical antipsychotics Receptor polypharmacology CNS drug discovery

Metabolic Fate in PET Imaging: Distinct Radiometabolite Identity Enables Precise Quantification of 5‑HT₂A Occupancy

4‑(4‑Fluorobenzoyl)piperidine (FBP) is a confirmed major radiometabolite of [¹⁸F]altanserin, formed via N‑dealkylation. In vivo studies in baboons and rodents demonstrated that [¹⁸F]FBP crosses the blood‑brain barrier and contributes to nonspecific background signal, whereas the parent compound altanserin displays specific 5‑HT₂A receptor binding [1]. Altanserin exhibits Kᵢ values of 0.3 nM (5‑HT₂A) and 6.0 nM (5‑HT₂C), while FBP shows negligible binding to 5‑HT₂A, 5‑HT₂C, 5‑HT₆, or 5‑HT₇ receptors [1].

PET imaging Radiotracer metabolism Blood-brain barrier penetration

Recommended Use Cases for 4‑(4‑Fluorobenzoyl)piperidine Hydrochloride Based on Quantified Differentiation Evidence


Synthesis of High‑Affinity 5‑HT₂A PET Tracers

Utilize 4‑(4‑fluorobenzoyl)piperidine hydrochloride as the core building block for fluorine‑18 labeled PET ligands. The demonstrated 5‑HT₂A affinity of N‑(4‑phenylbutyl)‑4‑(4‑fluorobenzoyl)piperidine (Kᵢ = 5.3 nM) and the established radiometabolite profile of FBP [1] make this scaffold ideal for developing simplified, ketanserin‑derived tracers with reduced nonspecific binding. Procure the hydrochloride salt to ensure solubility and ease of handling during radiochemical syntheses.

Medicinal Chemistry Programs Targeting Atypical Antipsychotics

Employ this compound as a versatile intermediate for constructing mixed 5‑HT₁A/5‑HT₂A/D₂ ligands. The scaffold’s ability to yield derivatives with 5‑HT₂A affinities in the 1–10 nM range, alongside moderate D₂ and 5‑HT₁A binding [2], supports the rational design of novel antipsychotics with improved side‑effect profiles. Specify CAS 25519‑78‑2 to ensure batch‑to‑batch consistency in SAR studies.

Subtype‑Selective 5‑HT₂A Antagonist Development

Leverage the scaffold’s intrinsic selectivity advantage: derivatives exhibit up to 157‑fold preference for 5‑HT₂A over 5‑HT₂B [3]. This property is essential for CNS programs aiming to avoid peripheral side effects mediated by 5‑HT₂B (e.g., valvulopathy). The hydrochloride form provides a stable, weighable solid for reproducible compound library synthesis.

Reference Standard for Altanserin Metabolite Identification

Use 4‑(4‑fluorobenzoyl)piperidine hydrochloride as a non‑radioactive reference standard for HPLC or LC‑MS/MS identification of the N‑dealkylated metabolite (FBP) in plasma and brain tissue samples from altanserin PET studies [1]. Its negligible binding to 5‑HT₂A, 5‑HT₂C, 5‑HT₆, and 5‑HT₇ receptors [1] ensures that it serves purely as a control for nonspecific signal.

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